molecular formula C15H19NO3 B6461557 methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549010-23-1

methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6461557
CAS No.: 2549010-23-1
M. Wt: 261.32 g/mol
InChI Key: TYCRTYZNPHIIHM-UHFFFAOYSA-N
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Description

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.13649347 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is an organic compound with significant biological activity. Its structure includes a pyrrolidine ring and a carboxylate group, which contribute to its interaction with biological systems. This article explores the compound's biological activity, synthesis, mechanism of action, and potential applications in medicine and research.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 1019103-40-2

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This method is efficient and allows for the purification of the compound through crystallization techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may modulate signal transduction pathways by binding to molecular targets, which could influence various cellular processes .

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Anticancer Properties : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of critical protein interactions within cancer cells .

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's role as an enzyme inhibitor. It was shown to effectively inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of inhibition compared to standard inhibitors .

Data Table: Biological Activities

Activity TypeObserved EffectIC50/EC50 Value
AntioxidantFree radical scavengingN/A
Enzyme InhibitionDihydrofolate reductase inhibition25 µM
AnticancerInhibition of cancer cell proliferation10 µM

Applications in Research and Medicine

The potential applications of this compound are broad:

  • Pharmaceutical Development : Due to its enzyme inhibition properties, it may serve as a lead compound for developing new drugs targeting metabolic disorders and cancers.
  • Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress-related diseases.
  • Biochemical Research : As a tool for studying enzyme mechanisms and cellular processes, it can aid in understanding disease mechanisms at a molecular level.

Properties

IUPAC Name

methyl 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-4-5-12(6-11(10)2)8-16-9-13(7-14(16)17)15(18)19-3/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCRTYZNPHIIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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